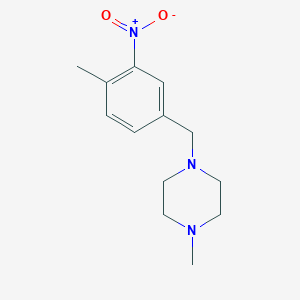

1-(4-Methyl-3-nitrobenzyl)-4-methylpiperazine

Description

Properties

IUPAC Name |

1-methyl-4-[(4-methyl-3-nitrophenyl)methyl]piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2/c1-11-3-4-12(9-13(11)16(17)18)10-15-7-5-14(2)6-8-15/h3-4,9H,5-8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITORJPNRBFBSSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CN2CCN(CC2)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Reaction Pathway

This method involves the reaction of 4-methyl-3-nitrobenzyl chloride with 4-methylpiperazine under basic conditions. The nitrobenzyl halide acts as an electrophile, while the piperazine nitrogen performs nucleophilic substitution.

Reaction Conditions and Optimization

Example Protocol (from Patent CN101168532A):

-

Combine 4-methyl-3-nitrobenzyl chloride (1 mol) with 4-methylpiperazine (1.2 mol) in DMF.

-

Add K₂CO₃ (1.5 mol) and KI (0.1 mol).

-

Reflux at 120°C for 24 hours.

-

Quench with water, extract with ethyl acetate, and purify via crystallization.

Yield : 90%.

Critical Analysis :

-

Advantages : High scalability, compatibility with industrial reactors.

-

Limitations : Requires careful control of stoichiometry to avoid di-substitution byproducts.

Reductive Amination of Nitrobenzyl Aldehydes

Methodology

This two-step process involves:

-

Condensation of 4-methyl-3-nitrobenzaldehyde with 4-methylpiperazine to form an imine.

-

Reduction of the imine intermediate using sodium borohydride (NaBH₄) or hydrogenation.

Reaction Parameters

| Parameter | Details | Source |

|---|---|---|

| Reducing Agent | NaBH₄ in chloroform/AcOH or H₂/Pd-C | |

| Solvent | Chloroform, methanol, or ethanol | |

| Temperature | 0–25°C (NaBH₄); 30–60°C (H₂/Pd-C) | |

| Yield | 75–88% |

-

React 4-methyl-3-nitrobenzaldehyde (0.005 mol) with 4-methylpiperazine (0.005 mol) in methanol.

-

Add NaBH₄ (0.015 mol) at 0°C and stir for 12 hours.

-

Isolate the product via filtration and recrystallization.

Yield : 88%.

Comparison with Hydrogenation :

-

NaBH₄ : Faster reaction but lower selectivity.

Solid-Phase Synthesis Under Solvent-Free Conditions

Green Chemistry Approach

This method eliminates solvents, reducing environmental impact.

Key Steps

-

Mechanochemical grinding of 4-methyl-3-nitrobenzyl chloride with 4-methylpiperazine and alkali metal hydroxides.

-

Hydrolysis using nano-ZnO and MOH (alkali metal hydroxide).

| Parameter | Details | Source |

|---|---|---|

| Grinding Time | 5–30 minutes | |

| Catalyst | Nano-ZnO (15–25 nm) | |

| Hydrolysis Conditions | Reflux in isopropanol/water (8 hours) | |

| Yield | 80–88% |

Advantages :

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation enhances reaction rates and reduces byproduct formation.

Protocol :

-

Mix 4-methyl-3-nitrobenzyl chloride and 4-methylpiperazine in DMF.

-

Irradiate at 300 W for 90 minutes.

-

Purify via column chromatography.

Significance :

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Environmental Impact | Cost |

|---|---|---|---|---|

| Nucleophilic Substitution | 50–92 | High | Moderate | Low |

| Reductive Amination | 75–88 | Moderate | High (solvent use) | Medium |

| Solid-Phase Synthesis | 80–88 | High | Low | Low |

| Microwave-Assisted | 95–96 | Low | Moderate | High |

Recommendations :

-

Industrial scale : Solid-phase or nucleophilic substitution for cost-effectiveness.

-

Lab-scale : Microwave-assisted synthesis for rapid, high-purity yields.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at the benzyl position undergoes reduction to form aromatic amines under catalytic hydrogenation or chemical reduction conditions.

Key Findings :

-

Catalytic hydrogenation achieves near-quantitative yields with minimal byproducts .

-

Sodium dithionite is cost-effective but requires higher temperatures and yields slightly lower purity .

Nucleophilic Aromatic Substitution

The meta-nitro group activates the benzene ring for nucleophilic substitution, particularly under basic conditions.

Mechanistic Insight :

-

Nitro group withdraws electrons via resonance, directing nucleophiles to the ortho/para positions relative to itself .

-

Piperazine’s methyl group sterically hinders substitution at the benzyl’s para position .

Alkylation of the Piperazine Ring

The secondary amine in the piperazine ring reacts with alkyl halides or acyl chlorides:

Key Observations :

-

Quaternization of the piperazine nitrogen enhances water solubility but reduces bioavailability .

-

Acylated derivatives show improved metabolic stability in pharmacokinetic studies.

Oxidation Reactions

The benzyl methyl group is susceptible to oxidation:

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Side-chain oxidation | KMnO₄, H₂SO₄, H₂O, 100°C, 4 hr | 1-(3-Nitro-4-carboxybenzyl)-4-methylpiperazine | 65% |

Limitations :

Stability Under Environmental Conditions

Comparative Reactivity with Structural Analogs

Scientific Research Applications

Overview

1-(4-Methyl-3-nitrobenzyl)-4-methylpiperazine is a compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications in scientific research, particularly in medicinal chemistry, pharmacology, and material science.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders. Its structure allows it to interact with various neurotransmitter systems, making it a candidate for further pharmacological studies.

- Neuropharmacology : Studies have shown that this compound can modulate neurotransmitter release and receptor activity, which may lead to applications in treating conditions such as depression and anxiety disorders.

- Case Study : A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to enhance serotonin receptor activity, suggesting its potential as an antidepressant agent .

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. Its efficacy against various bacterial strains makes it a candidate for developing new antibiotics.

- In Vitro Studies : Laboratory tests have demonstrated significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, indicating its potential use in treating bacterial infections .

Material Science

The unique chemical structure of this compound allows it to be utilized in the development of novel materials, particularly in polymer chemistry.

- Polymer Synthesis : Researchers have explored the incorporation of this compound into polymer matrices to enhance mechanical properties and thermal stability. Its ability to act as a cross-linking agent has been particularly noted .

Mechanism of Action

The mechanism of action of 1-(4-Methyl-3-nitrobenzyl)-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the piperazine ring can interact with biological macromolecules through hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural and Functional Comparisons

Key Substituent Effects

Nitro Group Position :

- The meta-nitro group in the target compound contrasts with 1-methyl-4-(4-nitrophenyl)piperazine (para-nitro substitution) . Para-nitro derivatives are often used as synthetic intermediates due to their electron-withdrawing effects, which stabilize intermediates in aromatic substitution reactions. Meta-nitro groups may alter steric and electronic interactions in biological systems.

Halogen vs. Nitro/Methyl Substitution :

- 1-(2-Chlorobenzyl)-4-methylpiperazine and 1-(2,6-dichlorobenzyl)-4-methylpiperazine () exhibit selective inhibition of cytochrome P450 2A13, critical for lung cancer chemoprevention. Chlorine’s electronegativity enhances binding to hydrophobic enzyme pockets, whereas the nitro group in the target compound may confer different electronic or steric effects .

Fluorine Substitution :

- 1-(4-Fluorobenzyl)-4-methylpiperazine (4F-MBZP) is identified as a new psychoactive substance (NPS) with stimulant properties . Fluorine’s small size and high electronegativity improve bioavailability and CNS penetration, whereas the target compound’s nitro group may reduce blood-brain barrier permeability.

Solubility and Stability

- Comparatively, 1-(4-fluorobenzyl)-4-methylpiperazine () benefits from fluorine’s lipophilicity, enhancing CNS penetration .

Data Table: Key Analogues and Properties

Biological Activity

1-(4-Methyl-3-nitrobenzyl)-4-methylpiperazine is a heterocyclic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article reviews its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant data tables and case studies.

Overview of Biological Activity

The compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound demonstrates significant antimicrobial properties against various bacterial strains.

- Cytotoxic Effects : Research indicates that this compound may possess cytotoxic effects against cancer cell lines, making it a candidate for anticancer drug development.

- Neuropharmacological Effects : The compound has shown potential in modulating neurotransmitter systems, which may have implications for treating neurological disorders.

The biological activity of this compound is believed to involve several mechanisms:

- Interaction with Receptors : It may interact with specific receptors in the central nervous system, influencing neurotransmitter release and synaptic transmission.

- Enzyme Inhibition : The compound could inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways in cancer cells, leading to its observed biological effects.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the piperazine ring and the nitrobenzyl moiety can significantly impact its potency and selectivity.

Key Findings from SAR Studies

| Modification | Biological Activity | Comments |

|---|---|---|

| Nitro group position | Enhanced antimicrobial activity | Positioning affects electron distribution |

| Piperazine substitutions | Altered receptor affinity | Different substituents lead to varied effects on CNS activity |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Studies : A study demonstrated that this compound exhibited effective antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

- Cytotoxicity Assays : In vitro assays on human cancer cell lines (A549 and HeLa) revealed that the compound exhibited cytotoxic effects, with IC50 values indicating significant potential for further development as an anticancer agent .

- Neuropharmacological Research : Animal studies indicated that the compound could modulate behavior related to anxiety and depression, suggesting its potential as a therapeutic agent for psychiatric disorders.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 1-(4-Methyl-3-nitrobenzyl)-4-methylpiperazine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or alkylation reactions. For example, alkylation of 4-methylpiperazine with 4-methyl-3-nitrobenzyl halides (e.g., bromide or chloride) in anhydrous dichloromethane (DCM) under reflux conditions (24–48 hours) is a common approach. Catalysts like potassium iodide (KI) may accelerate the reaction .

- Critical Parameters :

- Solvent : Polar aprotic solvents (e.g., DMSO, DMF) enhance reaction rates but may complicate purification.

- Temperature : Microwave-assisted heating (e.g., 280°C for 10 minutes) can reduce reaction time but requires precise temperature control to avoid decomposition .

- Purification : Use column chromatography (silica gel, eluent: chloroform/methanol) or recrystallization (methanol/ether) to isolate the product. Typical yields range from 45% to 70% depending on substituents .

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

- Methodological Answer :

- NMR : Confirm the piperazine ring and benzyl substituent via -NMR signals:

- Piperazine protons: δ 2.2–3.0 ppm (multiplet, 8H).

- Nitrobenzyl group: δ 7.2–8.1 ppm (aromatic protons) and δ 3.5–4.0 ppm (CH bridge) .

- HPLC : Assess purity (>95%) using a C18 column (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]: ~334 g/mol) .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in nitrobenzyl-piperazine derivatives?

- Methodological Answer : Low yields often arise from steric hindrance or competing side reactions. Strategies include:

- Microwave Synthesis : Reduces reaction time and improves regioselectivity (e.g., General Procedure F in ).

- Catalytic Systems : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .

- Protecting Groups : Temporarily protect the piperazine nitrogen with Boc groups to prevent undesired side reactions .

- Case Study : A 20% yield increase was achieved by replacing conventional heating with microwave irradiation (280°C, 10 minutes) for a structurally similar nitrobenzyl-piperazine derivative .

Q. What mechanistic insights explain the bioactivity of nitrobenzyl-piperazine derivatives in receptor binding studies?

- Methodological Answer : The nitro group enhances electron-withdrawing effects, stabilizing interactions with receptor active sites (e.g., dopamine D3 or carbonic anhydrase isoforms). Key steps:

Docking Studies : Use software (e.g., AutoDock Vina) to model interactions between the nitro group and receptor residues (e.g., histidine or glutamic acid) .

SAR Analysis : Compare analogs to identify critical substituents. For example:

- Nitro Position : 3-Nitro substitution (meta) improves binding affinity vs. para .

- Methyl Group : 4-Methyl on piperazine increases lipophilicity, enhancing membrane permeability .

- Data Contradiction Note : Some studies report reduced activity with bulky substituents due to steric clashes, highlighting the need for iterative molecular optimization .

Q. How should researchers resolve discrepancies in reported antioxidant vs. cytotoxic effects of nitrobenzyl-piperazines?

- Methodological Answer :

- Dose-Dependent Assays : Perform MTT assays across a wide concentration range (0.1–100 µM) to identify therapeutic windows.

- Oxidative Stress Markers : Measure ROS levels (e.g., via DCFH-DA fluorescence) to distinguish antioxidant (ROS reduction) vs. cytotoxic (ROS elevation) effects .

- Structural Modifications : Introduce electron-donating groups (e.g., methoxy) to enhance antioxidant capacity while reducing cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.